molecular formula C10H12F3N B3090576 (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine CAS No. 1212264-66-8

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B3090576
CAS No.: 1212264-66-8
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-ZETCQYMHSA-N
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Description

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring and a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.21 g/mol . The stereochemistry (S-configuration) and the electron-withdrawing trifluoromethyl group make it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(1S)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst

Industrial Production Methods

Industrial production of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural Analogues: Positional and Substituent Variations

The compound is compared to analogues differing in substituent position (meta vs. para), halogen type (F vs. CF₃), and stereochemistry (S vs. R). Key examples include:

Compound Name Substituent Position Substituent Group Stereochemistry Molecular Weight (g/mol) Key Applications/Properties
(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine Meta -CF₃ S 203.21 Intermediate in drug discovery (inferred)
(S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine Para -CF₃ S 203.20 Pharmaceutical synthesis
(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine Para -CF₃ R 203.20 Drug intermediates, material science
[(1S)-1-(3-fluorophenyl)ethyl]methylamine Meta -F S 167.20 (estimated) Reagent in organic synthesis
[(1S)-1-(2-fluorophenyl)ethyl]methylamine Ortho -F S 167.20 (estimated) Synthetic intermediate
Key Observations:

Substituent Position :

  • Meta vs. Para CF₃ : The para-substituted analogues (e.g., CAS 672906-71-7 and 672906-72-8) are explicitly cited in pharmaceutical synthesis and material science, likely due to enhanced steric accessibility or electronic effects compared to the meta isomer .
  • Ortho/Meta Fluorine : Fluorine-substituted compounds () exhibit lower molecular weights and reduced steric bulk, making them suitable for smaller synthetic scaffolds.

Substituent Type :

  • -CF₃ vs. -F : The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity enhance metabolic stability and binding affinity in drug candidates compared to fluorine .

Stereochemistry :

  • The R-enantiomer of the para-CF₃ compound (CAS 672906-72-8) is prioritized in catalysis and drug development, suggesting enantioselective interactions in biological systems .

Physicochemical and Functional Differences

  • Synthetic Utility : Para-substituted CF₃ compounds are more frequently cited as building blocks, possibly due to optimized reactivity in coupling reactions .
  • Biological Activity : Fluorine analogues may lack the potency of CF₃-containing compounds in drug discovery, as seen in the emphasis on para-CF₃ derivatives for therapeutic agents .

Biological Activity

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, especially the trifluoromethyl group. This group enhances lipophilicity and metabolic stability, making the compound a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic implications.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 127852-30-6

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The trifluoromethyl group is known to influence binding affinity and selectivity, which can modulate the compound's biological effects. Research indicates that this compound may act as a positive allosteric modulator at certain neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and neuroprotection .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Receptor Modulation Positive allosteric modulation of α7 nAChRs, potentially enhancing cognitive functions .
Enzyme Interaction Inhibition of specific protein kinases involved in cellular signaling pathways, relevant for cancer therapy .
Metabolic Effects Regulation of blood glucose levels, indicating potential applications in diabetes management.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective properties by modulating α7 nAChR activity. These effects suggest potential therapeutic applications in neurodegenerative diseases .
  • Cancer Therapeutics : Research has shown that the compound can inhibit tyrosine kinases, which are critical in many cancers. In vitro studies indicated that it could effectively reduce cell proliferation in leukemia models by targeting these kinases .
  • Diabetes Management : The compound's ability to regulate glucose levels was highlighted in a pharmacokinetic study that explored its interactions with glucose metabolism pathways. This suggests its potential as a therapeutic agent for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
Reactant of Route 2
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(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

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